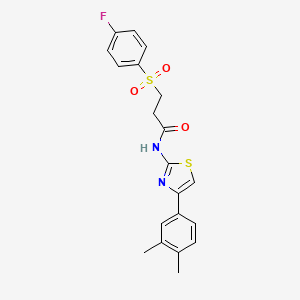
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of both chloro and fluoro substituents on the benzene ring, as well as a sulfonyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable piperazine derivative with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 2-fluorophenylboronic acid in the presence of a palladium catalyst to form the final compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to its targets, leading to increased potency.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:
3-Chloro-5-fluorophenylboronic Acid: This compound shares similar chloro and fluoro substituents but differs in its boronic acid functional group.
4-(2-Fluorophenyl)piperazine: This compound lacks the sulfonyl and chloro substituents, making it less complex and potentially less potent.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF2N2O2S/c17-13-11-12(5-6-14(13)18)24(22,23)21-9-7-20(8-10-21)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNMQDVMQWAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B2547743.png)
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2547744.png)
![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)


![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2547751.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2547753.png)
![N-(4-methoxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2547754.png)
![2-[N-(2,4-dichloro-5-methoxyphenyl)4-chlorobenzenesulfonamido]acetic acid](/img/structure/B2547755.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2547757.png)
![[(6-Fluoropyridin-2-yl)amino]urea](/img/structure/B2547758.png)
![3-methoxy-N-(3-methoxyphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2547760.png)
